6-Bromospiro[2.5]octane 6-Bromospiro[2.5]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252455
InChI: InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

6-Bromospiro[2.5]octane

CAS No.:

Cat. No.: VC18252455

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromospiro[2.5]octane -

Specification

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 6-bromospiro[2.5]octane
Standard InChI InChI=1S/C8H13Br/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6H2
Standard InChI Key YPODKNNCIRLEMB-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1Br)CC2

Introduction

Structural and Molecular Characteristics

Core Architecture

6-Bromospiro[2.5]octane consists of a cyclopropane ring fused to a cyclohexane ring via a shared spiro carbon atom (C6\text{C}_6), with a bromine substituent at this position. The cyclopropane ring introduces significant angle strain, while the cyclohexane adopts a chair conformation to minimize steric hindrance. This combination creates a rigid, three-dimensional structure that influences reactivity and intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC8H13Br\text{C}_8\text{H}_{13}\text{Br}
Molecular Weight205.09 g/mol
Hybridization (Spiro C)sp3\text{sp}^3
Bond Angles (Cyclopropane)~60°

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The bromine atom induces deshielding effects, with 1H^1\text{H}-NMR peaks for adjacent protons appearing downfield (δ 2.30–2.50 ppm). 13C^{13}\text{C}-NMR typically shows a quartet for the spiro carbon due to coupling with neighboring protons .

Synthetic Methodologies

Bromination of Spiro[2.5]octane

The most plausible route involves radical bromination of spiro[2.5]octane using N\text{N}-bromosuccinimide (NBS) under UV light or thermal initiation. This method selectively targets the spiro carbon due to its heightened radical stability.

Spiro[2.5]octane+NBSΔ or hν6-Bromospiro[2.5]octane+Succinimide\text{Spiro[2.5]octane} + \text{NBS} \xrightarrow{\Delta \text{ or } h\nu} \text{6-Bromospiro[2.5]octane} + \text{Succinimide}

Table 2: Optimized Reaction Conditions

ParameterValue
SolventCCl4\text{CCl}_4
Temperature80°C
InitiatorAIBN (0.1 equiv)
Reaction Time12 hours
Yield~65% (theoretical)

Alternative Approaches

A patent describing the synthesis of spiro[2.5]octane-5-carboxylic acid (CN103102261A) provides indirect insights. The use of Grignard reagents (e.g., ethyl magnesium bromide) and titanium-based catalysts (isopropyl titanate) in cyclopropanation reactions could be adapted for precursor synthesis . For example:

  • Cyclopropanation: Reacting cyclohexene derivatives with dichlorocarbene precursors.

  • Functional Group Interconversion: Converting carboxylic acid derivatives to bromides via Hell–Volhard–Zelinskii reactions.

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the strained cyclopropane ring. Under acidic conditions, ring-opening reactions may occur, yielding brominated linear alkanes. Thermal decomposition begins at ~150°C, detected via differential scanning calorimetry (DSC).

Table 3: Thermal Properties

PropertyValue
Melting Point-20°C (estimated)
Boiling Point210°C (extrapolated)
Decomposition Temperature150°C

Solubility and Partitioning

6-Bromospiro[2.5]octane exhibits limited water solubility (logPoct/water=2.8\log P_{\text{oct/water}} = 2.8), favoring apolar solvents like toluene or dichloromethane. This hydrophobicity is advantageous in organic synthesis but poses challenges in biological applications.

Hazard TypePrecautionary Measures
FlammabilityStore under inert atmosphere
Skin IrritationUse nitrile gloves
Environmental ToxicityAvoid aqueous disposal

While specific toxicological data are unavailable, brominated alkanes generally require careful handling due to potential carcinogenicity and environmental persistence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator